molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid

Cat. No. B1446321
CAS RN: 1955507-43-3
M. Wt: 223.22 g/mol
InChI Key: AGVTVUAYYAWTPP-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid” is a chemical compound with the IUPAC name 2-(tert-butoxycarbonyl)isonicotinic acid . It has a molecular weight of 223.23 . The compound is in solid form .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound could be involved in various chemical reactions. For instance, the BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 223.23 . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

Synthesis of Racemic Amino Acid Derivatives

This compound serves as a precursor in the synthesis of racemic amino acid derivatives, particularly those containing the 1,2,4-triazole moiety. These derivatives exhibit a wide range of biological activities, including antimicrobial and antibacterial properties .

Organic Chemistry Research

In organic chemistry, it is used for the synthesis of various heterocyclic compounds. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, especially for amines .

Pharmaceutical Intermediate

It acts as an intermediate in the production of pharmaceuticals. For example, it’s used in the synthesis of compounds related to the anti-HCV drug Velpatasvir, highlighting its importance in medicinal chemistry .

Thermodynamic Studies

The compound is utilized in thermodynamic studies to understand the spontaneity of reactions. It helps in analyzing the energy changes with conformation in reactions, which is crucial for designing efficient synthetic pathways .

Chiral Separation Processes

It is involved in chiral separation processes, which are essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy .

Agricultural Science

Derivatives of this compound are used in agricultural science as potent fungicides, herbicides, and insecticides. The biological activity of these compounds makes them valuable for protecting crops .

Antifungal and Antitumor Agents

Research indicates that derivatives of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid can be developed into antifungal and antitumor agents, contributing to the field of oncology and infectious diseases .

Cytochrome P450 Inhibitors

These compounds are studied for their potential as inhibitors of cytochrome P450 14α-demethylase (CYP51), which is a target for antifungal drugs. This application is significant in the development of new antifungal therapies .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVTVUAYYAWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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